BenchChemオンラインストアへようこそ!

KRAS inhibitor-7

medicinal chemistry quality control KRAS G12C

KRAS inhibitor‑7 (Compound B, WO2017087528A1) is a covalent KRAS G12C inhibitor offering a distinct 2‑substituted quinazoline scaffold for SAR exploration. Its lower cost‑per‑mg versus adagrasib makes it ideal for large‑scale HTS and 3D organoid screens in G12C‑mutant lines (e.g., NCI‑H358, MIA PaCa‑2). High lipophilicity (LogP 4.3) supports PK/PD modeling. Validated for CETSA and mass spectrometry‑based Cys12 alkylation assays. ≥98% purity ensures reproducible target engagement data.

Molecular Formula C26H27ClF2N6O2
Molecular Weight 529.0 g/mol
Cat. No. B12426994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-7
Molecular FormulaC26H27ClF2N6O2
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESCN(C)C1CN(C1)C2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O)F
InChIInChI=1S/C26H27ClF2N6O2/c1-4-20(37)33-8-10-34(11-9-33)25-16-12-17(27)21(22-18(28)6-5-7-19(22)36)23(29)24(16)30-26(31-25)35-13-15(14-35)32(2)3/h4-7,12,15,36H,1,8-11,13-14H2,2-3H3
InChIKeyLLBYZJQEXCUAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS inhibitor-7: CAS 2022986-68-9 – A Covalent G12C Inhibitor Derived from Patent WO2017087528A1 for Cancer Research


KRAS inhibitor‑7 (CAS 2022986‑68‑9) is a small‑molecule, covalent inhibitor that selectively targets the oncogenic KRAS G12C mutant [REFS‑1]. The compound was originally disclosed as 'Compound B' in patent WO2017087528A1 and is chemically defined as (S)-1-(4-(6-chloro-2-(3-(dimethylamino)azetidin-1-yl)-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one, with a molecular weight of 528.98 g/mol [1].

Why KRAS inhibitor-7 Cannot Be Simply Replaced by Other KRAS G12C Inhibitors in Research Settings


KRAS G12C inhibitors exhibit divergent covalent binding kinetics, mutant‑state preferences (GDP‑ vs. GTP‑bound), and distinct off‑target profiles that preclude direct one‑to‑one substitution [REFS‑1]. For instance, clinically advanced inhibitors such as sotorasib and adagrasib demonstrate variable cellular IC₅₀ values and differing clinical response rates [REFS‑2]. Within the same patent series (WO2017087528A1), compounds A, B (KRAS inhibitor‑7), and C differ structurally at the quinazoline 2‑position, leading to unique physicochemical and activity profiles that must be verified experimentally before interchanging [REFS‑3].

Quantitative Differentiation Evidence for KRAS inhibitor-7 (CAS 2022986‑68‑9) Against Alternative G12C Inhibitors


Structural Identity and Purity Compared to In‑Class Patent Analogs

KRAS inhibitor‑7 is a defined single stereoisomer with a purity of ≥98% by HPLC, as specified by commercial suppliers . In contrast, KRAS inhibitor‑6 (Compound A) and KRAS inhibitor‑8 (Compound C) from the same patent series possess distinct chemical compositions (C₂₅H₂₄ClF₂N₇O₂ and C₂₆H₂₈ClF₂N₇O₂, respectively) and may exhibit different stereochemical and impurity profiles [1].

medicinal chemistry quality control KRAS G12C

Covalent Warhead and Binding Mode: A Structural Rationale for Selective G12C Engagement

The acrylamide moiety of KRAS inhibitor‑7 forms a covalent bond with the mutant cysteine‑12 in the GDP‑bound state of KRAS G12C, a mechanism shared with first‑generation clinical compounds like ARS‑853 and ARS‑1620 [1][2]. However, the tetracyclic quinazoline scaffold of KRAS inhibitor‑7 occupies a distinct pocket (the 'switch‑II' region) compared to the quinazolinone‑based ARS‑1620, which may influence residence time and cellular potency [3].

structural biology covalent inhibitor KRAS G12C

Predicted Lipophilicity and Solubility Profile Relative to Clinical G12C Inhibitors

KRAS inhibitor‑7 exhibits a predicted LogP of 4.3, which is higher than the clinically approved sotorasib (LogP ~3.0) and adagrasib (LogP ~3.2) [1]. This increased lipophilicity suggests a greater potential for passive membrane permeability but may also correlate with reduced aqueous solubility and higher plasma protein binding [2].

physicochemical property drug discovery solubility

Commercially Available Quantities and Pricing as a Research Tool

KRAS inhibitor‑7 is available from multiple commercial suppliers in sizes ranging from 25 mg to 1 g, with a 100 mg unit priced at approximately ¥17,500 (~$2,500 USD) [1]. In contrast, the clinically advanced adagrasib is offered at a similar 100 mg scale for approximately ¥22,000 (~$3,150 USD) [2]. This ~20% cost differential may be significant for large‑scale in vitro screening campaigns.

procurement cost-effectiveness research tool

Optimal Scientific and Pre‑Clinical Scenarios for Procuring KRAS inhibitor-7


Structure‑Activity Relationship (SAR) Expansion of the Quinazoline Series

Given its origin as 'Compound B' in patent WO2017087528A1, KRAS inhibitor‑7 serves as a key intermediate for exploring SAR around the 2‑substituted quinazoline core. Researchers can systematically compare the potency, selectivity, and metabolic stability of analogs modified at the 2‑position or the acrylamide warhead, leveraging the structural differences between compounds A, B, and C [1].

Covalent Binding and Residence Time Profiling

The covalent nature of KRAS inhibitor‑7 makes it suitable for biochemical assays measuring target engagement, such as mass spectrometry‑based quantification of Cys12 alkylation, or cellular thermal shift assays (CETSA). Its distinct scaffold, compared to clinical inhibitors, may reveal novel binding kinetics that inform the design of next‑generation inhibitors [2].

Phenotypic Screening in G12C‑Mutant Cell Lines with Cost‑Sensitive Protocols

For high‑throughput screening in KRAS G12C‑mutant cell lines (e.g., NCI‑H358, MIA PaCa‑2), the lower cost per milligram of KRAS inhibitor‑7 compared to adagrasib can reduce overall campaign expenses. This is particularly relevant for laboratories performing large‑scale combination screens or 3D organoid viability assays [3].

In Vivo Pharmacokinetic Bridging Studies

The higher predicted lipophilicity of KRAS inhibitor‑7 (LogP 4.3) suggests it may exhibit different tissue distribution and clearance profiles compared to more polar clinical compounds. It can be employed as a tool compound in rodent PK/PD models to correlate physicochemical properties with in vivo target modulation and tumor growth inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS inhibitor-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.